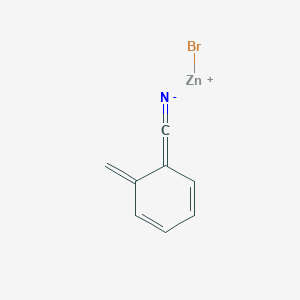

2-Cyanobenzylzinc bromide

Vue d'ensemble

Description

2-Cyanobenzylzinc bromide is a reactant used in the metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It is commonly used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

2-Cyanobenzylzinc bromide can be synthesized by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst . It is also used to prepare 2-[(2-cyanophenyl)methyl] benzamide by treating with 2-iodobenzamide using a nickel catalyst .

Molecular Structure Analysis

The molecular formula of 2-Cyanobenzylzinc bromide is C8H6BrNZn, and its molecular weight is 261.43 . The SMILES string representation is Br[Zn]Cc1ccccc1C#N .

Chemical Reactions Analysis

2-Cyanobenzylzinc bromide is used in the metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It is also used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .

Physical And Chemical Properties Analysis

2-Cyanobenzylzinc bromide is a solution with a concentration of 0.5 M in THF (tetrahydrofuran). It has a density of 0.993 g/mL at 25 °C . It should be stored at 2-8°C .

Applications De Recherche Scientifique

Protein Binding Site Identification

2-Cyanobenzylzinc bromide has been implicated in the identification of binding site peptides in proteins. For instance, a derivative of the beta-adrenergic receptor antagonist, p-(Bromoacetamido)benzyl-1-[125I]iodocarazolol, efficiently incorporates into receptor binding sites, facilitating the study of protein-ligand interactions (Dohlman et al., 1988).

DNA Interaction and Anticancer Activity

The compound has been used to adjust DNA interactions and anticancer activities of certain platinum(II) complexes. These complexes, bearing a (1,3-dibenzyl)imidazol-2-ylidene ligand, have shown varying levels of cytotoxicity and DNA interaction capabilities, important for cancer therapy research (Muenzner et al., 2015).

Protein Reagent Sensitivity

2-Cyanobenzylzinc bromide analogs like 2-methoxy-5-nitrobenzyl bromide have been studied for their sensitivity as protein reagents. This research has implications for understanding enzyme-substrate interactions and developing specific protein reagents (Horton, Kelly, & Koshland, 1965).

Heparin-Binding Studies

This compound has been used in the study of heparin-binding sites, such as in antithrombin III. Chemical modification with similar reagents can block heparin binding without altering other functionalities, crucial for understanding protein-heparin interactions (Blackburn, Smith, Carson, & Sibley, 1984).

Reporter Group Chemistry

The chemistry of related reagents like 2-hydroxy-5-nitrobenzyl bromide in forming adducts with tryptophan has been elucidated. This research is vital for understanding how these reagents interact with proteins and can be used as environmental probes (Loudon & Koshland, 1970).

Modification of Membrane Proteins

Compounds like 2-hydroxy-5-nitrobenzyl bromide have been used for modifying tryptophan residues in membrane proteins. This kind of research is significant for the study of membrane protein structures and functions (Sabés, Torres, Duñach, & Padrós, 1988).

Radical Cyclization in Chemical Synthesis

2-Cyanobenzylzinc bromide derivatives have been employed in radical cyclization processes to synthesize complex organic structures. Such methods are crucial in the development of new synthetic routes for pharmaceuticals and other organic compounds (Majumdar & Mukhopadhyay, 2003).

Safety and Hazards

2-Cyanobenzylzinc bromide is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It is also suspected of causing cancer (Carcinogenicity Category 2), and it may cause respiratory irritation and drowsiness or dizziness (Specific target organ toxicity - single exposure Category 3) . It should be handled with care, avoiding dust formation and contact with skin and eyes .

Mécanisme D'action

Target of Action

2-Cyanobenzylzinc bromide is an organozinc compound . It is primarily used as a reactant in organic synthesis . The primary targets of this compound are other organic molecules in the reaction mixture, particularly those that can undergo cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as Negishi cross-coupling . This is a type of reaction that forms carbon-carbon bonds between two organic molecules . In the presence of a metal catalyst, 2-Cyanobenzylzinc bromide can react with aryl or heteroaryl derivatives to form new compounds .

Biochemical Pathways

The primary biochemical pathway involved in the action of 2-Cyanobenzylzinc bromide is the Negishi cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic molecules. The downstream effects of this pathway depend on the specific reactants and products involved in the reaction .

Pharmacokinetics

Its solubility in organic solvents such as tetrahydrofuran (thf) and dimethylformamide (dmf) influences its availability for reactions .

Result of Action

The result of the action of 2-Cyanobenzylzinc bromide is the formation of new organic compounds through carbon-carbon bond formation . For example, it can be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluorom

Propriétés

IUPAC Name |

bromozinc(1+);2-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRLGGRYFJXNSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanobenzylzinc bromide | |

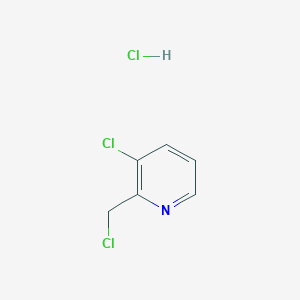

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

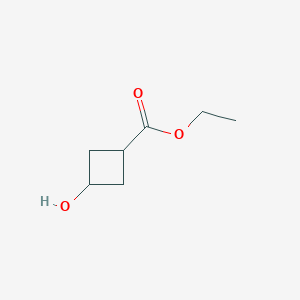

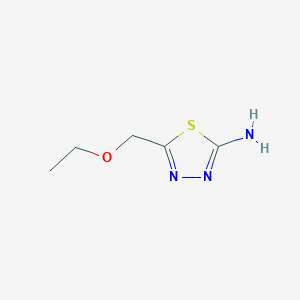

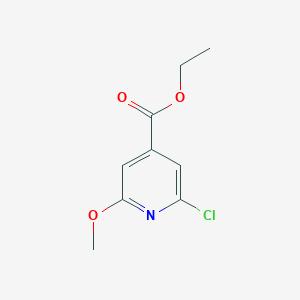

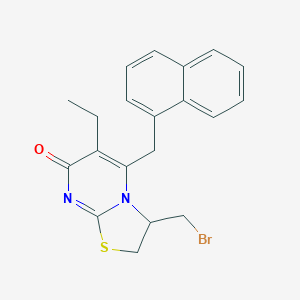

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)